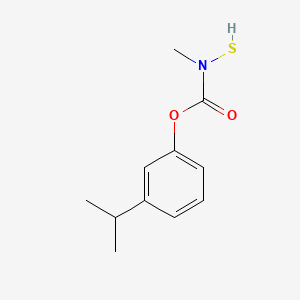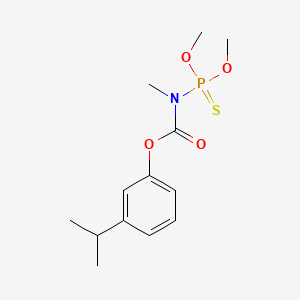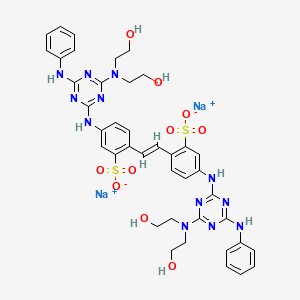
Fluorescent Brightener 28
Overview
Description
Fluorescent Brightener 28, also known as Calcofluor White M2R, is a large, anionic, stilbene derivative of 4,4’-diaminostilbene-2,2’-disulphonic acid. It is a non-specific fluorochrome that binds with cellulose and chitin contained in the cell walls of fungi and other organisms. This compound is widely used as a stain and fluorescent brightening agent, exhibiting an absorption maximum of 350 nm in methanol and fluorescing blue-white when excited in the violet or near ultraviolet range .
Mechanism of Action
Target of Action
Fluorescent Brightener 28, also known as Cellufluor, primarily targets cellulose and chitin . These are key components of the cell walls of various organisms, including fungi . Chitin is the second most abundant polysaccharide in nature, found in organisms like the freshwater sponge Spongilla lacustris .
Mode of Action
This compound operates by non-specifically binding to polysaccharides with β-1,3-linkages or β-1,4-linkages, such as chitin, β-glucans, and cellulose . This allows it to quickly detect cell wall components in yeasts, fungi, and other parasitic organisms . Its maximum absorption wavelength is 365nm (UV, ultraviolet excitation), and its maximum emission wavelength is 450nm .
Biochemical Pathways
The compound doesn’t directly affect a biochemical pathway but rather binds to certain components (cellulose and chitin) in the cell walls of organisms. This binding enhances the fluorescence of this compound, which can be used to elucidate the specific location of chitin in skeletal structures .
Pharmacokinetics
It’s worth noting that the compound is typically used in a working concentration of 005 - 020% .
Result of Action
Upon binding to its targets, this compound fluoresces blue-white when excited in the violet or near ultraviolet . This fluorescence is enhanced when the compound binds to chitin , allowing for the visualization of chitin in skeletal structures , staining of fungal cell walls , and staining of biofilms of Candida albicans .
Action Environment
This compound is typically used in a laboratory setting for staining and visualization purposes. The compound is stable at room temperature , and its fluorescence can be observed under UV radiation . Environmental factors that could potentially influence its action, efficacy, and stability include the concentration used, the presence of its target polysaccharides, and the specific UV radiation used for excitation .
Biochemical Analysis
Biochemical Properties
Fluorescent Brightener 28 plays a significant role in biochemical reactions, particularly in microscopy and microbiology. It binds to cellulose and chitin, which are polysaccharides found in the cell walls of fungi, algae, higher plants, and insects . The compound exhibits enhanced fluorescence when bound to chitin, making it useful for visualizing plant tissues and viable cells . This compound does not enter living cells, thus it can be used to visualize plant tissues and viable cells without affecting their viability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is used to stain fungal cell walls and Candida albicans biofilms . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection of yeasts, fungi, and parasitic organisms with cell walls containing these polysaccharides . The compound’s fluorescence is enhanced upon binding to chitin, which aids in the study of cell wall dynamics and structure .
Molecular Mechanism
The mechanism of action of this compound involves its binding to cellulose and chitin in the cell walls of fungi and other organisms . The extended molecule of this compound absorbs ultraviolet radiation and emits blue light, exhibiting enhanced fluorescence when bound to chitin . This property makes it a valuable tool for visualizing plant tissues and viable cells . The compound does not enter living cells, which allows for the study of cell wall dynamics without affecting cell viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions and has a long shelf life . Its fluorescence may degrade over time when exposed to light or other environmental factors . Long-term studies have shown that this compound can be used to monitor changes in cell wall dynamics and structure over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can inhibit growth, locomotion, and reproduction in Caenorhabditis elegans nematodes . These effects are more noticeable at higher concentrations, indicating a clear concentration-response relationship . The compound also increases the expression of genes associated with oxidative stress, suggesting a toxic response related to the generation of reactive oxygen species .
Metabolic Pathways
This compound is involved in metabolic pathways related to the detection and study of polysaccharides such as cellulose and chitin . The compound binds non-specifically to these polysaccharides, allowing for the rapid detection of cell walls containing these components . This property makes it useful for studying the structure and biosynthesis of chitin and other polysaccharides in various organisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily by binding to cellulose and chitin . The compound does not enter living cells, which limits its distribution to the cell walls of fungi, algae, higher plants, and insects . This property allows for the visualization of cell wall dynamics without affecting cell viability .
Subcellular Localization
This compound is localized to the cell walls of fungi, algae, higher plants, and insects . The compound binds non-specifically to polysaccharides containing β-1,3 or β-1,4 linkages, such as chitin, β-glucans, and cellulose . This binding allows for the rapid detection and study of cell wall dynamics and structure . The compound’s fluorescence is enhanced upon binding to chitin, making it a valuable tool for visualizing cell wall components .
Preparation Methods
Fluorescent Brightener 28 can be synthesized through a series of chemical reactions involving the condensation of 4,4’-diaminostilbene-2,2’-disulphonic acid with triazinyl and phenyl aromatic groups. The industrial production of this compound involves the use of various reagents and solvents to achieve the desired purity and yield. The product can be dissolved in water at a concentration of 1 mg/ml, although the use of 50% sodium hydroxide might be required to fully solubilize the product .
Chemical Reactions Analysis
Fluorescent Brightener 28 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of the compound, affecting its fluorescence properties.
Substitution: Substitution reactions involving the aromatic rings can lead to the formation of different derivatives with varying fluorescence characteristics.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluorescent Brightener 28 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent brightening agent for cellulose and polyamide fabrics, paper, detergents, and soaps.
Biology: Utilized in microscopy to visualize plant tissues by binding to cellulose.
Comparison with Similar Compounds
Fluorescent Brightener 28 is similar to other optical brightening agents, such as Tinopal CBS-X and Fluorescent Brightener 9 (Calcofluor White MR). These compounds share similar chemical structures and fluorescence properties but differ in their specific applications and binding affinities. This compound is unique in its ability to bind strongly to cellulose and chitin, making it particularly useful for staining fungal cell walls and visualizing plant tissues .
Similar Compounds
- Tinopal CBS-X
- Fluorescent Brightener 9 (Calcofluor White MR)
- Umbelliferone
This compound stands out due to its strong binding affinity and enhanced fluorescence when interacting with specific biological materials.
Properties
IUPAC Name |
disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHDFAAFYNRKQE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N12Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044669 | |
| Record name | C.I. Fluorescent Brightener 28, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
960.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4193-55-9 | |
| Record name | C.I. Fluorescent Brightener 28, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


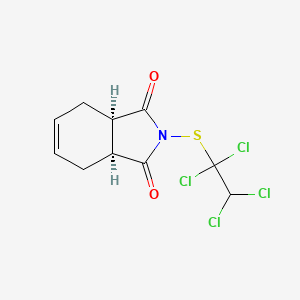

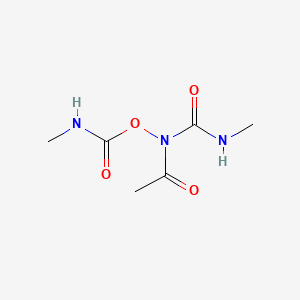
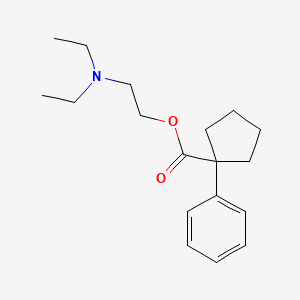
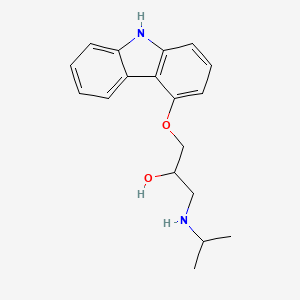
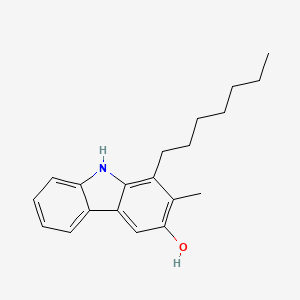
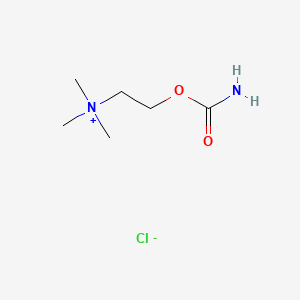

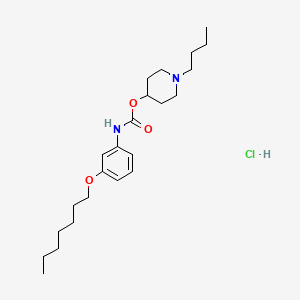
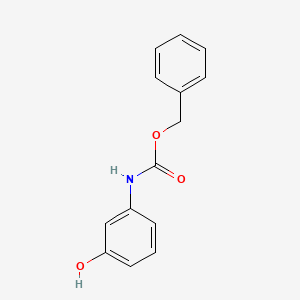

![[3-(prop-2-ynoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B1668308.png)
